molecular formula C6H16O6P2 B1673150 6-phosphonohexylphosphonic Acid CAS No. 4721-22-6

6-phosphonohexylphosphonic Acid

Cat. No. B1673150
CAS RN: 4721-22-6
M. Wt: 246.14 g/mol
InChI Key: WDYVUKGVKRZQNM-UHFFFAOYSA-N
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Description

6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . It has carboxylic groups that facilitate the grafting of the surface atoms while the phosphonic groups allow the surface modification of the substrate material .


Molecular Structure Analysis

The molecular formula of 6-phosphonohexylphosphonic Acid is C6H16O6P2 . The molecular weight is 246.14 g/mol . The SMILES string representation is OP(O)(=O)CCCCCCP(O)(O)=O .


Physical And Chemical Properties Analysis

6-Phosphonohexanoic acid is a solid substance with a melting point between 98-104 °C . It has an assay of 97% .

Scientific Research Applications

Photodegradation of Phosphonates in Water Phosphonates, including structures similar to 6-phosphonohexylphosphonic acid, are used as chelating agents in multiple applications such as water cooling systems and deflocculation agents. Their environmental fate, particularly under photodegradation, was studied to understand the conversion processes. The presence of iron and varying pH levels significantly affects their degradation, highlighting the environmental impact and degradation pathways of such compounds (Lesueur, Pfeffer, & Fuerhacker, 2005).

Preparation and Applications of Phosphonic Acid Phosphonic acid's functional group lends itself to numerous applications due to its structural analogy with the phosphate moiety. This versatility spans bioactive properties, bone targeting, design of supramolecular materials, surface functionalization, and more, underlining the multifaceted use of phosphonic acids in chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

α-Aminophosphonate/phosphinate in Medicinal Chemistry α-Aminophosphonates and phosphinates, analogous to amino acids with a phosphonic acid or related group replacing the carboxylic group, demonstrate a wide range of biological activities. Their role in enzyme inhibition and as potential drug candidates showcases their importance in medicinal chemistry and drug design (Mucha, Kafarski, & Berlicki, 2011).

Control of Surface/Interface Properties and Nanomaterial Synthesis The use of phosphonic acids for controlling surface and interface properties in materials science is noted, especially in the development of hybrid or composite materials, electronic devices, and nanomaterials. This highlights the utility of phosphonates in advanced material design and engineering (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

Functionalized Poly[aryloxyphosphazenes] for Fuel Cells The synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] introduces potential applications in fuel cell technology, particularly as proton-conducting membranes. This research opens pathways for the development of new materials with specific applications in energy conversion and storage (Allcock, Hofmann, Ambler, & Morford, 2002).

Safety And Hazards

6-Phosphonohexylphosphonic Acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection and protective gloves .

properties

IUPAC Name

6-phosphonohexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O6P2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYVUKGVKRZQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCP(=O)(O)O)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378717
Record name 6-phosphonohexylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phosphonohexylphosphonic Acid

CAS RN

4721-22-6
Record name 6-phosphonohexylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Hexylenediphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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